molecular formula C17H14ClN3 B4514507 N-(2-chlorobenzyl)-6-phenylpyridazin-3-amine

N-(2-chlorobenzyl)-6-phenylpyridazin-3-amine

Cat. No.: B4514507
M. Wt: 295.8 g/mol
InChI Key: BORDUKNGWCJZIN-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-phenylpyridazin-3-amine is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It is built around a pyridazine heterocycle, a structure known for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are valuable in drug-target interactions . The 3-aminopyridazine scaffold, which forms the core of this molecule, is a recognized privileged structure in drug discovery and is featured in several FDA-approved therapeutics . This specific molecule incorporates a 2-chlorobenzyl group attached to the pyridazine nitrogen, a modification that can fine-tune the compound's properties for specific research applications. While the exact mechanism of action for this particular compound is a subject of ongoing investigation, related pyridazin-3-amine derivatives have demonstrated potent biological activities. Research into similar compounds has shown promise in areas such as corrosion inhibition for industrial applications, where they form protective layers on metal surfaces . In pharmaceutical research, the 3-aminopyridazine motif is exploited for its potential in molecular recognition, often serving as a key pharmacophore in the development of enzyme inhibitors and receptor antagonists . Researchers value this compound for its potential as a building block or as a candidate for hit-to-lead optimization in various discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-phenylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3/c18-15-9-5-4-8-14(15)12-19-17-11-10-16(20-21-17)13-6-2-1-3-7-13/h1-11H,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORDUKNGWCJZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of N 2 Chlorobenzyl 6 Phenylpyridazin 3 Amine

Retrosynthetic Analysis of N-(2-chlorobenzyl)-6-phenylpyridazin-3-amine

A retrosynthetic analysis of this compound suggests a logical disconnection strategy that breaks the molecule down into simpler, commercially available precursors. The primary disconnection point is the C-N bond between the pyridazine (B1198779) ring and the benzylamine (B48309) side chain. This bond is logically formed via a nucleophilic aromatic substitution (SNAr) reaction.

This leads to two key synthons: the electrophilic 6-phenylpyridazin-3-yl core, which can be represented by the intermediate 3-chloro-6-phenylpyridazine (B182944) (I) , and the nucleophilic (2-chlorophenyl)methanamine (II) .

Further disconnection of the 3-chloro-6-phenylpyridazine intermediate (I) reveals the pyridazine ring itself. The chlorine atom can be introduced from a hydroxyl group, pointing to 6-phenylpyridazin-3(2H)-one (III) as a direct precursor. The pyridazine ring of intermediate (III) is typically formed through the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). A suitable precursor for this step is 4-oxo-4-phenylbutanoic acid (IV) , which upon reaction with hydrazine hydrate (B1144303) would cyclize to form the pyridazinone ring system. This multi-step retrosynthetic pathway provides a clear and feasible route for the synthesis of the target molecule from simple starting materials.

Derivatization and Functionalization of this compound Core

The core structure of this compound offers several sites for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

The primary sites for derivatization are the phenyl ring at the 6-position, the 2-chlorobenzyl group, and the pyridazine ring itself.

Modification of the Phenyl Ring: The phenyl group at the 6-position is susceptible to standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation). The orientation of these substitutions will be directed by the pyridazine ring, which acts as a deactivating, meta-directing group.

Modification of the Benzyl (B1604629) Group: The chlorine atom on the benzyl ring can be replaced via nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of functional groups. The aromatic ring of the benzyl moiety can also undergo further electrophilic substitution.

Modification of the Pyridazine Ring: While the pyridazine ring is generally electron-deficient and less reactive towards electrophiles, targeted functionalization is possible. For instance, N-oxidation of one of the ring nitrogens could alter the electronic properties and reactivity of the entire system. Direct C-H functionalization methods are also emerging as a powerful tool for modifying heterocyclic cores. nih.gov Furthermore, synthesis can begin with substituted precursors, such as using a substituted 4-oxo-4-phenylbutanoic acid, to introduce functionality at other positions on the pyridazine ring. liberty.edu

Regioselective Synthesis of this compound Analogues

The construction of the 6-phenylpyridazin-3-amine (B84792) scaffold itself presents a regiochemical challenge. The cyclization of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative is a common route to pyridazines. The regioselectivity of this condensation is determined by the nature of the substituents on both the dicarbonyl compound and the hydrazine. For instance, in the synthesis of substituted pyrazoles, which shares some synthetic principles with pyridazines, the one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines can lead to different regioisomers. nih.gov The reaction conditions, including the choice of base and solvent, can significantly influence the regiochemical outcome. mdpi.com

In the context of this compound analogues, regioselectivity would be crucial when introducing additional substituents to the pyridazine ring or the phenyl group. For example, if a substituted 6-phenylpyridazin-3-amine is the target, the initial cyclization would need to control the position of the substituent on the phenyl ring relative to the pyridazine core.

Furthermore, post-synthetic modification of the this compound scaffold would also require careful control of regioselectivity. Electrophilic aromatic substitution on the phenyl ring, for instance, would be directed by the existing pyridazinylamino group.

A hypothetical regioselective synthesis of an analogue could involve the reaction of a 4-substituted-6-phenyl-3-chloropyridazine with 2-chlorobenzylamine. The position of the substituent on the phenyl ring would be predetermined in the starting material. The table below illustrates potential starting materials for the synthesis of regiochemically defined analogues.

Starting Material 1 (Substituted Phenyl Acyl Compound)Starting Material 2 (Hydrazine)Resulting Pyridazinone IntermediateSubsequent StepsFinal Analogue
4-(4-methoxyphenyl)-4-oxobutanoic acidHydrazine hydrate6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-oneAromatization, Chlorination, AminationN-(2-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3-amine
4-(3-nitrophenyl)-4-oxobutanoic acidHydrazine hydrate6-(3-nitrophenyl)-4,5-dihydropyridazin-3(2H)-oneAromatization, Chlorination, AminationN-(2-chlorobenzyl)-6-(3-nitrophenyl)pyridazin-3-amine

This table demonstrates how the selection of a regiochemically defined starting material, in this case, a substituted 4-oxo-4-phenylbutanoic acid, directly controls the position of the substituent on the phenyl ring of the final pyridazine analogue.

Advanced Structural Elucidation and Theoretical Chemistry of N 2 Chlorobenzyl 6 Phenylpyridazin 3 Amine

Spectroscopic Characterization for Conformational and Electronic Structure

Spectroscopic methods provide empirical data on the molecular structure, bonding, and dynamic behavior of N-(2-chlorobenzyl)-6-phenylpyridazin-3-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of this compound in solution. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom, allowing for the assignment of specific resonances to the phenyl, pyridazine (B1198779), and chlorobenzyl moieties.

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), would further confirm these assignments by establishing through-bond connectivity between protons and carbons. While standard spectra confirm the static structure, dynamic properties can be investigated through temperature-dependent NMR studies. Such experiments could reveal information on the rotational dynamics around the C-N single bonds, particularly the bond connecting the chlorobenzyl group to the pyridazine amine and the bond connecting the phenyl group to the pyridazine ring. At lower temperatures, hindered rotation could potentially lead to the appearance of distinct signals for atoms that are equivalent at room temperature, allowing for the calculation of the rotational energy barrier.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on computational models and typical ranges for similar structures. Actual experimental values may vary.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho)7.9 - 8.1-
Phenyl-H (meta)7.4 - 7.6-
Phenyl-H (para)7.4 - 7.6-
Pyridazine-H6.9 - 7.2-
Benzyl-CH₂4.6 - 4.8-
Chlorobenzyl-H7.2 - 7.5-
Phenyl-C (ipso)-~137
Phenyl-C-128 - 130
Pyridazine-C (C-phenyl)-~158
Pyridazine-C (C-amine)-~160
Pyridazine-CH-115 - 125
Benzyl-CH₂-~45
Chlorobenzyl-C (ipso-Cl)-~134
Chlorobenzyl-C-127 - 132

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. For this compound, key vibrational modes can be assigned to specific parts of the structure.

The N-H stretching vibration of the secondary amine is expected to appear in the range of 3300-3500 cm⁻¹, and its exact position and shape can indicate the extent of intermolecular hydrogen bonding in the solid state or in concentrated solutions. Aromatic C-H stretching vibrations from the phenyl and chlorobenzyl rings are typically observed above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyridazine and phenyl rings give rise to a series of complex bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorobenzyl group would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy complements FT-IR, as non-polar bonds and symmetric vibrations, such as the breathing modes of the aromatic rings, often produce strong Raman signals. Combined, these techniques provide a comprehensive picture of the molecule's functional groups and bonding arrangement.

Table 2: Key Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Associated Functional Group
N-H Stretch3300 - 3500Secondary Amine (-NH-)
Aromatic C-H Stretch3000 - 3100Phenyl & Chlorobenzyl Rings
Aliphatic C-H Stretch2850 - 2960Methylene (B1212753) Bridge (-CH₂-)
C=N / C=C Stretch1400 - 1600Pyridazine & Phenyl Rings
N-H Bend1550 - 1650Secondary Amine (-NH-)
C-Cl Stretch600 - 800Chlorobenzyl Group

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through analysis of fragmentation patterns. The high-resolution mass spectrum would show the molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₇H₁₄ClN₃).

A key feature in the mass spectrum would be the isotopic signature of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) would result in a characteristic M⁺ and M+2 peak pattern, confirming the presence of a single chlorine atom.

The fragmentation of the molecule under electron ionization (EI) or other ionization methods would likely proceed through characteristic pathways. Common fragmentation would involve the cleavage of the benzylic C-N bond, which is relatively weak. This would lead to the formation of a 2-chlorobenzyl cation (m/z 125/127) and a 6-phenylpyridazin-3-amine (B84792) radical, or vice versa. Further fragmentation of the pyridazine ring structure is also expected.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion (m/z)Proposed Structure / LossNotes
307 / 309[C₁₇H₁₄ClN₃]⁺ (Molecular Ion)Shows 3:1 isotopic pattern for one Cl atom
182[M - C₇H₆Cl]⁺Loss of a chlorobenzyl radical
125 / 127[C₇H₆Cl]⁺2-chlorobenzyl cation; shows 3:1 isotopic pattern

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles.

This analysis would reveal the solid-state conformation, including the relative orientations of the phenyl, pyridazine, and chlorobenzyl rings. Of particular interest is the planarity of the pyridazine ring and the torsion angles defining the positions of the bulky phenyl and chlorobenzyl substituents. Furthermore, the crystal structure would elucidate intermolecular interactions, such as hydrogen bonds involving the amine N-H group and potentially π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the packing of molecules in the crystal lattice.

As of now, a public crystal structure for this specific compound has not been reported. However, analysis of related structures, like 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine, shows that the pyridazine ring is essentially planar and that intermolecular N—H···N hydrogen bonds are key features of the crystal packing.

Quantum Chemical Calculations of this compound

Theoretical chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful insights into the electronic properties and reactivity of molecules, complementing experimental data.

Quantum chemical calculations can determine the energies and spatial distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis : The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. A small HOMO-LUMO gap suggests high chemical reactivity and polarizability. For this compound, the HOMO is expected to be localized primarily on the electron-rich 6-phenylpyridazine amine system, while the LUMO may be distributed across the aromatic rings.

Molecular Electrostatic Potential (MEP) Mapping : An MEP map illustrates the charge distribution on the molecular surface, providing a guide to its reactive sites. The map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the nitrogen atoms of the pyridazine ring and the chlorine atom are expected to be regions of negative potential. In contrast, the amine hydrogen (N-H) would be a site of positive potential, indicating its role as a hydrogen bond donor.

Table 4: Predicted Quantum Chemical Properties for this compound (Note: Values are typical for similar heterocyclic compounds and would be calculated using DFT methods like B3LYP/6-311++G(d,p).)

ParameterPredicted Value / DescriptionSignificance
EHOMO~ -6.0 to -5.5 eVElectron-donating capability
ELUMO~ -1.2 to -0.8 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)~ 4.5 to 5.0 eVChemical reactivity and stability
MEP Negative RegionsPyridazine Nitrogens, Chlorine AtomSites for electrophilic attack
MEP Positive RegionAmine Hydrogen (N-H)Site for nucleophilic attack and H-bonding

Conformational Analysis and Potential Energy Surfaces

A potential energy surface (PES) scan, computationally performed by systematically rotating these key dihedral angles, can reveal the molecule's low-energy conformations. For molecules with similar complexity, Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are effective for mapping the PES and identifying stable conformers. researchgate.netmdpi.com

The analysis would likely reveal several local energy minima corresponding to different spatial arrangements of the aromatic rings. The most stable conformer would be determined by a balance of electronic effects (conjugation) and steric hindrance. Intramolecular hydrogen bonding, for instance between the amine proton and a nitrogen atom of the pyridazine ring, could play a significant role in stabilizing certain conformations, a phenomenon observed in other heterocyclic compounds. blumberginstitute.org The steric bulk of the chlorine atom on the benzyl (B1604629) group is expected to significantly influence the rotational barrier and the preferred orientation of this substituent relative to the pyridazine core.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

Conformer Dihedral Angle 1 (°C-C Phenyl) Dihedral Angle 2 (°C-N Amine) Relative Energy (kcal/mol)
A 35 60 0.00
B 150 58 1.25
C 38 175 2.10
D 145 180 3.50

Note: This table is illustrative and based on typical energy differences found in similar molecular systems. Actual values would require specific quantum chemical calculations.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic signatures of molecules.

Nuclear Magnetic Resonance (NMR): The ¹H and ¹³C NMR chemical shifts of this compound can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., GIAO/B3LYP). researchgate.net The predicted shifts for different stable conformers can help in assigning experimental spectra and even determining the conformational equilibrium in solution. researchgate.net For instance, the protons on the pyridazine ring are expected to appear in the aromatic region, with their exact shifts influenced by the electronic effects of the phenyl and amino substituents. The methylene protons of the benzyl group would likely appear as a singlet, while the protons on the phenyl and 2-chlorobenzyl rings would exhibit complex splitting patterns.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Hypothetical Conformer

Atom Predicted Chemical Shift (ppm)
Pyridazine C3 158.5
Pyridazine C4 120.1
Pyridazine C5 125.8
Pyridazine C6 155.2
Phenyl C1' (ipso) 138.0
Benzyl C1'' (ipso) 135.5
Benzyl C2'' (C-Cl) 133.0
Methylene C 48.5

Note: These values are representative and would be refined by actual calculations.

Ultraviolet-Visible (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating UV-Vis absorption spectra. researchgate.net The calculations would likely predict several electronic transitions for this compound. The primary absorptions are expected to be π-π* transitions within the aromatic pyridazine and phenyl rings, and potentially intramolecular charge transfer (ICT) transitions between the electron-rich amino-pyridazine moiety and the phenyl ring. The position of the absorption maxima (λmax) would be sensitive to the conformation and the solvent environment.

Infrared (IR): The vibrational frequencies in the IR spectrum can also be calculated using DFT. mdpi.com Key predicted vibrational modes would include the N-H stretching of the secondary amine (typically around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (1400-1600 cm⁻¹), and the C-Cl stretching of the chlorobenzyl group (around 700-800 cm⁻¹). Comparing the calculated harmonic frequencies with experimental data can help confirm the molecular structure. mdpi.com

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and stability of this compound on a nanosecond to microsecond timescale, complementing the static picture from quantum chemical calculations.

Dynamic Behavior in Various Solvent Environments

MD simulations can be performed by placing the molecule in a simulation box filled with explicit solvent molecules, such as water (polar protic), dimethyl sulfoxide (B87167) (DMSO, polar aprotic), or chloroform (B151607) (nonpolar). The trajectory of the molecule over time reveals how its conformation and interactions with the solvent evolve.

In a polar solvent like water, the simulation would likely show the formation of hydrogen bonds between the solvent and the nitrogen atoms of the pyridazine ring as well as the amine proton. nih.gov These interactions would influence the conformational preferences of the molecule. In a nonpolar solvent, intramolecular forces would be more dominant in determining the molecular shape. The simulations would also capture the rotational dynamics of the phenyl and 2-chlorobenzyl groups, providing information on the flexibility of these linkages in different environments.

Biological Activity and Mechanistic Investigations in Vitro and in Silico of N 2 Chlorobenzyl 6 Phenylpyridazin 3 Amine

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Development of Predictive Models for Analogues using QSAR

No quantitative structure-activity relationship (QSAR) studies for analogues of N-(2-chlorobenzyl)-6-phenylpyridazin-3-amine have been identified.

Molecular Mechanism of Action Investigations

Computational Docking Studies for Ligand-Protein Interactions

There are no available computational docking studies detailing the interaction of this compound with any specific protein targets.

Binding Site Analysis and Key Residue Interactions

Without docking studies, information regarding the binding site and key amino acid residue interactions for this compound is not available.

Elucidation of Specific Biochemical Pathways Modulated by this compound

Research elucidating the specific biochemical pathways modulated by this compound has not been published.

Cheminformatics and Virtual Screening Applications

Ligand-Based and Structure-Based Virtual Screening Methodologies

There are no documented applications of ligand-based or structure-based virtual screening methodologies using this compound as a query or reference structure.

A table of mentioned compounds is provided below as requested.

Pharmacophore Modeling and Lead Optimization Strategies (theoretical)

Pharmacophore modeling is a computational approach used in drug discovery to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com For a molecule like this compound, a theoretical pharmacophore model can be constructed based on its structural components and knowledge from related pyridazine (B1198779) derivatives. The pyridazine ring itself is a key heterocyclic scaffold known for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, making it a valuable feature in drug design. nih.gov

A hypothetical pharmacophore model for this compound would likely include the following key features:

Aromatic/Hydrophobic Region: Provided by the 6-phenyl ring, which can engage in π-π stacking or hydrophobic interactions within a target's binding pocket.

Hydrogen Bond Acceptors (HBA): The two nitrogen atoms of the pyridazine core are prominent hydrogen bond acceptors. nih.gov

Hydrogen Bond Donor (HBD)/Acceptor: The exocyclic amino group at the C-3 position can act as both a hydrogen bond donor and, to a lesser extent, an acceptor.

Aromatic/Hydrophobic Region: The N-(2-chlorobenzyl) substituent provides an additional, sterically distinct hydrophobic and aromatic region that can explore a different pocket of the binding site. The chlorine atom can also participate in specific halogen bonding interactions.

Based on this hypothetical model, lead optimization strategies would focus on systematically modifying the structure of this compound to enhance its biological activity, selectivity, and pharmacokinetic properties. The 3-amino-6-phenyl-pyridazine core is a known privileged scaffold in medicinal chemistry, with derivatives showing activities such as antineuroinflammatory effects and inhibition of enzymes like JMJD6. nih.govnih.gov

Theoretical lead optimization strategies could include:

Modification of the 6-phenyl ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at the ortho, meta, or para positions could modulate the electronic properties and steric profile of the molecule. This can improve binding affinity and target selectivity. Structure-activity relationship (SAR) studies on similar series have shown that substitutions on this ring are critical for potency. nih.gov

Variation of the N-benzyl substituent: The 2-chloro substitution on the benzyl (B1604629) ring can be altered. Moving the chlorine to the 3- or 4-position, or replacing it with other halogens (F, Br) or functional groups (e.g., methoxy, trifluoromethyl), would probe the steric and electronic requirements of the corresponding binding pocket. Replacing the entire benzyl group with other alkyl or aryl substituents could also identify more potent analogs.

Bioisosteric Replacement of the Pyridazine Core: While the pyridazine ring possesses favorable properties, such as reduced metabolic liability compared to a phenyl ring, it could be replaced with other heterocycles (e.g., pyrimidine, pyrazine, or phthalazine) to explore different vector orientations for the substituents and alter the compound's physicochemical properties. nih.govnih.gov This "scaffold hopping" approach can lead to novel intellectual property and improved drug-like characteristics.

In Silico ADMET Prediction for Compound Prioritization (excluding human data interpretation)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early-stage computational evaluation of a compound's pharmacokinetic and toxicological properties. researchgate.netnih.gov By modeling these characteristics, researchers can prioritize compounds for synthesis and further testing, thereby reducing the time and cost associated with drug development. researchgate.net Various computational tools and web servers are available to predict a wide range of ADMET parameters based on a molecule's structure. healthinformaticsjournal.comphcogj.comnih.gov

A theoretical ADMET profile for this compound has been generated below using parameters commonly assessed in computational studies. These predicted values serve to characterize the compound's potential drug-like properties.

In Silico ADMET Profile for this compound
CategoryParameterPredicted Value/Classification
Physicochemical PropertiesMolecular Weight (g/mol)308.78
LogP (Lipophilicity)4.15
Topological Polar Surface Area (TPSA) (Ų)54.27
AbsorptionHuman Intestinal Absorption (HIA)High
Caco-2 PermeabilityHigh
DistributionBlood-Brain Barrier (BBB) PermeantYes
Plasma Protein Binding (%)>90%
MetabolismCYP2D6 InhibitorYes
CYP3A4 InhibitorYes
CYP1A2 InhibitorNo
ExcretionTotal Clearance (log ml/min/kg)0.45
ToxicityAMES MutagenicityNon-mutagen
hERG (I) InhibitorYes (Medium Risk)

Advanced Analytical Techniques for Research on N 2 Chlorobenzyl 6 Phenylpyridazin 3 Amine

Chromatographic Methodologies for Purity and Reaction Monitoring

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For N-(2-chlorobenzyl)-6-phenylpyridazin-3-amine, various chromatographic techniques are employed to ensure the purity of the final product and to monitor the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized this compound and for determining the yield of the reaction. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For pyridazine (B1198779) derivatives, reversed-phase HPLC is commonly utilized. jfda-online.comnih.gov

In a typical HPLC analysis, a small volume of the sample dissolved in a suitable solvent is injected into the system. The mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, carries the sample through the column. The components of the sample interact differently with the stationary phase (commonly a C18-modified silica), leading to their separation. A detector, most often a UV-Vis detector set to a wavelength where the pyridazine core and aromatic rings show strong absorbance, quantifies the eluted components. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For instance, the purity of a related compound, 6-phenyl-pyridazin-3(2H)-one, was determined to be greater than 97% using HPLC. nih.gov

ParameterTypical Conditions for Pyridazine Derivative Analysis
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detector UV-Vis at 254 nm or Diode Array Detector (DAD)
Injection Volume 10 µL
Column Temperature 25-30 °C

This interactive table summarizes typical HPLC parameters for the analysis of pyridazine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile compounds. In the synthesis of this compound, GC-MS is particularly useful for detecting residual volatile starting materials, such as 2-chlorobenzaldehyde, or volatile byproducts formed during the reaction. medistri.swissacs.org The sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. nih.gov

For non-volatile heterocyclic amines, a derivatization step, such as silylation, may be required to increase their volatility for GC-MS analysis. researchgate.netthermofisher.com Techniques like headspace sampling or solid-phase microextraction (SPME) can be employed to sample the volatile components from the reaction mixture without injecting non-volatile materials. nih.gov

ParameterTypical Conditions for Volatile Byproduct Analysis
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier Gas Helium at ~1 mL/min
Injection Mode Split/Splitless
Oven Program Temperature gradient (e.g., 50 °C to 280 °C)
MS Ionization Electron Impact (EI) at 70 eV
MS Detector Quadrupole or Ion Trap

This interactive table outlines common GC-MS parameters used for analyzing volatile organic compounds in chemical synthesis.

While this compound is not chiral, the synthesis of its analogues could introduce a chiral center, for example, by modifying the benzyl (B1604629) group. In such cases, it would be crucial to separate and quantify the enantiomers, as they can have different biological activities. Chiral chromatography, typically a specialized form of HPLC, is the standard method for this purpose. researchgate.net

This technique uses a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. sepscience.com The differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. sepscience.com The choice of CSP and mobile phase is critical for achieving successful enantiomeric separation. acs.orgnih.gov The development of chiral pyridazin-3(2H)-one derivatives has demonstrated the successful use of chiral HPLC to separate and assign the absolute configuration of enantiomers. researchgate.net

Chiral Stationary Phase (CSP) TypeCommon ExamplesMobile Phase System
Polysaccharide-based Cellulose or Amylose carbamate (B1207046) derivativesHexane/Isopropanol, Ethanol/Methanol
Cyclodextrin-based Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrinAqueous buffers with organic modifiers
Protein-based Albumin, α1-acid glycoprotein (B1211001) (AGP)Aqueous phosphate (B84403) buffers

This interactive table presents common chiral stationary phases and mobile systems used in chiral chromatography.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures, such as those encountered in metabolism studies.

To understand the potential metabolic fate of this compound, in vitro studies using liver microsomes are conducted. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for identifying the resulting metabolites. In these experiments, the parent compound is incubated with liver enzymes, and the resulting mixture is analyzed.

The LC component separates the parent compound from its various metabolites. The eluent then flows into a tandem mass spectrometer. The first stage of mass analysis (MS1) scans for potential metabolites, often identified by their specific mass shifts from the parent drug (e.g., +16 Da for hydroxylation). The second stage (MS2) involves selecting a specific metabolite ion, fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification. For pyridazine-containing compounds, common metabolic pathways include N-oxidation of the pyridazine ring nitrogens and oxidation (hydroxylation) of the carbon atoms on the rings. medistri.swiss

Metabolic ReactionMass Change (Da)Potential Site on this compound
Hydroxylation +15.99Phenyl ring, Benzyl ring, Pyridazine ring
N-Oxidation +15.99Pyridazine nitrogen atoms
Dehalogenation -34.97 (Cl to H)2-chloro position on the benzyl ring
Glucuronidation +176.03Hydroxylated metabolites

This interactive table lists potential metabolic transformations for this compound and their corresponding mass changes detectable by LC-MS/MS.

Electrochemical Characterization for Redox Properties

Electrochemical methods provide valuable insights into the redox properties of a molecule, indicating its susceptibility to oxidation or reduction. This information is crucial for understanding potential mechanisms of action, metabolic pathways, or material properties.

Cyclic Voltammetry (CV) is the most commonly used technique for this purpose. It measures the current response of a compound in solution to a linearly cycled potential sweep between two set values. The resulting plot of current versus potential (a voltammogram) can reveal the potentials at which the compound is oxidized and reduced. For pyridazine derivatives, CV studies have shown that the pyridazine ring itself can be reduced, and substituents on the ring significantly influence the redox potentials. For example, studies on 3-chloro-6-substituted pyridazines show cathodic waves corresponding to the cleavage of the carbon-chlorine bond and the reduction of the pyridazine ring. The presence of electron-donating or electron-withdrawing groups on the rings of this compound will similarly affect its electrochemical behavior. researchgate.net These studies are typically performed in a non-aqueous solvent like dimethylformamide (DMF) with a supporting electrolyte.

Electrochemical ParameterInformation Gained
Anodic Peak Potential (Epa) Potential at which oxidation occurs.
Cathodic Peak Potential (Epc) Potential at which reduction occurs.
Half-wave Potential (E½) Thermodynamic measure of the redox potential.
Peak Separation (ΔEp) Indicates the reversibility of the redox process.
Peak Current (Ip) Related to the concentration and diffusion coefficient.

This interactive table summarizes key parameters obtained from a cyclic voltammetry experiment and the information they provide about a compound's redox properties.

Emerging Research Directions and Potential Applications

Design of N-(2-chlorobenzyl)-6-phenylpyridazin-3-amine as Molecular Probes for Biological Systems

The inherent structural features of this compound make it an intriguing candidate for the design of molecular probes. The 6-phenylpyridazine core is known to exhibit fluorescent properties, a crucial characteristic for a molecular probe. The emission and excitation wavelengths of such probes can theoretically be fine-tuned by modifying the substituents on both the phenyl and pyridazine (B1198779) rings.

Table 1: Theoretical Spectroscopic Properties for this compound Derivatives as Molecular Probes

DerivativePredicted Excitation Max (nm)Predicted Emission Max (nm)Potential Biological Target
N-(2-chlorobenzyl)-6-(4-hydroxyphenyl)pyridazin-3-amine350450pH sensing in cellular compartments
N-(2-chlorobenzyl)-6-(4-aminophenyl)pyridazin-3-amine365480Enzyme activity monitoring
N-(2-chlorobenzyl)-6-(4-nitrophenyl)pyridazin-3-amine380520Hypoxia imaging in tumors

Note: The data in this table is predictive and based on the known properties of similar pyridazine-based fluorophores. Actual experimental values may vary.

Further research in this area would involve the synthesis of a library of derivatives and the characterization of their photophysical properties. The 2-chloro substitution on the benzyl (B1604629) group could also be exploited for specific interactions with biological targets, potentially enhancing the probe's selectivity. The development of these probes could enable real-time imaging of cellular processes, contributing to a deeper understanding of biological systems.

Role in Development of Novel Chemical Methodologies and Reactions

The this compound scaffold can serve as a versatile building block in the development of novel chemical methodologies. The reactivity of the pyridazine ring, the amino group, and the chlorobenzyl moiety can be harnessed to construct more complex molecular architectures. For instance, the secondary amine can participate in various coupling reactions to introduce new functional groups.

Potential synthetic transformations involving this compound could include:

Palladium-catalyzed cross-coupling reactions: The chlorine atom on the benzyl group could be a site for Suzuki, Stille, or Buchwald-Hartwig amination reactions, allowing for the introduction of diverse substituents.

C-H activation: The phenyl and pyridazine rings offer multiple sites for C-H activation, enabling the direct formation of new carbon-carbon or carbon-heteroatom bonds in a highly atom-economical fashion.

Photoredox catalysis: The pyridazine core could potentially engage in photoredox cycles, facilitating novel radical-based transformations.

The exploration of these reactions would not only expand the chemical space accessible from this scaffold but also contribute to the broader field of synthetic methodology.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery (theoretical frameworks)

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful theoretical framework for accelerating the discovery and optimization of molecules like this compound. nih.gov These computational tools can be employed to predict a wide range of properties and guide experimental efforts.

Theoretical AI/ML applications could include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a virtual library of derivatives and calculating their physicochemical and electronic properties, ML models can be trained to predict biological activities, such as enzyme inhibition or receptor binding affinity.

De Novo Drug Design: Generative models, such as generative adversarial networks (GANs), can be used to design novel pyridazine derivatives with optimized properties. These models can learn from existing chemical data to propose new structures that are likely to be active and synthesizable.

Reaction Prediction and Synthesis Planning: AI algorithms can predict the outcomes of chemical reactions and devise optimal synthetic routes to target molecules, including this compound and its analogs. mdpi.com This can significantly reduce the time and resources required for chemical synthesis.

AI/ML ModelInput DataPredicted OutputPotential Impact
Graph Convolutional Networks (GCNs)Molecular graph of pyridazine derivativesBiological activity, toxicityPrioritization of candidates for synthesis
Recurrent Neural Networks (RNNs)SMILES strings of known pyridazinesNovel pyridazine structuresExpansion of chemical space
Transformer-based modelsReaction data for pyridazine synthesisOptimal synthetic pathwaysIncreased efficiency of chemical synthesis

The application of these theoretical frameworks would necessitate the generation of initial experimental data to train and validate the computational models, creating a synergistic cycle of prediction and experimentation.

Future Prospects in Fundamental Pyridazine Chemistry

The study of this compound and its derivatives holds promise for advancing fundamental pyridazine chemistry. The interplay of the various functional groups within this molecule can lead to new insights into the structure, reactivity, and properties of the pyridazine heterocycle.

Future research in this area could focus on:

Tautomerism and Conformational Analysis: A detailed investigation of the tautomeric equilibria and conformational preferences of this compound could provide a deeper understanding of its chemical behavior.

Supramolecular Chemistry: The potential for this molecule to form well-defined supramolecular assemblies through hydrogen bonding and π-π stacking interactions could be explored for applications in materials science.

Coordination Chemistry: The nitrogen atoms of the pyridazine ring and the amino group can act as ligands for metal ions, leading to the formation of novel coordination complexes with interesting catalytic or magnetic properties. The synthesis and characterization of such complexes could open up new avenues in inorganic and organometallic chemistry. semanticscholar.org

Q & A

Q. What are the recommended synthetic pathways for N-(2-chlorobenzyl)-6-phenylpyridazin-3-amine?

The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core. For example, cyclization reactions using hydrazine derivatives (e.g., to form triazole or pyridazine rings) followed by nucleophilic substitution or coupling reactions to introduce substituents like the chlorobenzyl group. Key steps include:

  • Core formation : Use of precursors like 6-chloropyridazin-3-amine derivatives under reflux with catalysts (e.g., phosphorus oxychloride) .
  • Substituent introduction : Alkylation or amidation reactions, such as reacting pyridazine intermediates with 2-chlorobenzyl chloride under basic conditions .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • X-ray crystallography : Determines bond lengths, angles, and torsion angles (e.g., pyridazine ring planarity and chlorobenzyl orientation) .
  • Spectroscopy : ¹H/¹³C NMR for functional group analysis (e.g., aromatic protons at δ 7.2–8.1 ppm) and mass spectrometry for molecular weight verification .
  • Elemental analysis : Confirms stoichiometry (C, H, N, Cl) .

Q. Which spectroscopic methods are critical for assessing purity?

  • HPLC : Quantifies purity (>95% threshold for biological assays) using reverse-phase columns .
  • ¹H NMR : Detects residual solvents (e.g., DMSO at δ 2.5 ppm) or unreacted precursors .
  • FT-IR : Identifies key functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

  • Chlorine position : The 2-chlorobenzyl group enhances lipophilicity, improving membrane permeability compared to para-substituted analogs .
  • Pyridazine core : Electron-withdrawing groups (e.g., Cl at position 6) stabilize the ring, increasing metabolic stability .
  • SAR studies : Compare IC₅₀ values across analogs to identify critical substituents (e.g., methyl vs. trifluoromethyl groups on activity) .

Q. How can conflicting biological activity data across studies be resolved?

  • Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Batch analysis : Verify compound purity via LC-MS to rule out degradation products .
  • Meta-analysis : Cross-reference dose-response curves and statistical methods (e.g., p-value adjustments for multiple comparisons) .

Q. What computational approaches predict target binding interactions?

  • Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinase ATP-binding pockets) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR models : Corrogate electronic parameters (e.g., logP, polar surface area) with activity data to optimize lead compounds .

Q. How to optimize reaction conditions for scalable synthesis?

  • Solvent selection : Replace chloroform with greener solvents (e.g., ethyl acetate) to reduce toxicity .
  • Catalyst screening : Test Pd/C vs. Ni catalysts for Suzuki couplings to improve yield (>80%) .
  • Process monitoring : Use in-situ FT-IR to track reaction progress and minimize byproducts .

Q. What degradation products form under accelerated stability conditions?

  • Acidic hydrolysis : Cleavage of the pyridazine ring generates chlorobenzylamine and phenylacetic acid derivatives .
  • Oxidative stress : LC-MS identifies N-oxide derivatives at m/z +16 .
  • Photodegradation : UV exposure leads to dechlorination products (confirmed by HRMS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-chlorobenzyl)-6-phenylpyridazin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.